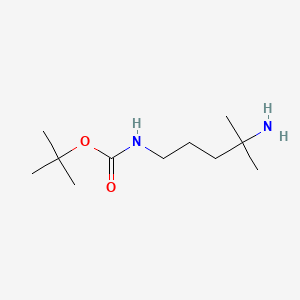

tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate

Description

tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate is a carbamate-protected amine with a branched aliphatic chain. Its structure features a tert-butoxycarbonyl (Boc) group, a primary amine, and two methyl substituents at the 4-position of the pentyl backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its Boc group provides temporary amine protection during multi-step reactions . The amino group’s nucleophilicity and the steric hindrance from the dimethyl moiety influence its reactivity and applications.

Properties

IUPAC Name |

tert-butyl N-(4-amino-4-methylpentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-10(2,3)15-9(14)13-8-6-7-11(4,5)12/h6-8,12H2,1-5H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMOMQPMUBCXAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105090-82-2 | |

| Record name | tert-butyl N-(4-amino-4-methylpentyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Framework for Carbamate Synthesis

Reductive amination is a cornerstone for synthesizing tert-butyl carbamates. This method involves coupling aldehydes or ketones with primary amines, followed by reduction to stabilize the amine intermediate. For tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate, a plausible starting material is 4,4-dimethylpentanal, which undergoes condensation with tert-butyl carbamate-protected ethylenediamine.

In a representative procedure from analogous syntheses, tert-butyl 2-aminoethylcarbamate reacts with benzaldehyde in methanol under molecular sieve-assisted conditions. After 16 hours at ambient temperature, NaBH₄ is added at −10°C to reduce the imine intermediate, yielding tert-butyl 2-(benzylamino)ethylcarbamate at 92% efficiency. Adapting this protocol, substituting benzaldehyde with 4,4-dimethylpentanal would generate the target compound. Critical parameters include:

-

Solvent : Methanol or ethanol for optimal solubility.

-

Reducing agent : NaBH₄ or NaBH₃CN, with the latter preferred for acid-sensitive substrates.

-

Temperature : Low temperatures (−10°C to 0°C) during reduction to minimize side reactions.

Case Study: NaBH₄-Mediated Reduction

A study synthesizing tert-butyl 2-(benzylamino)ethylcarbamate demonstrated that NaBH₄ addition in methanol at −10°C, followed by gradual warming to 20°C, achieved 92% yield. This protocol’s success hinges on strict temperature control and stoichiometric excess of the reducing agent (6:1 NaBH₄:amine ratio). For the target compound, analogous conditions would require:

-

Condensation of 4,4-dimethylpentanal with tert-butyl (2-aminoethyl)carbamate.

-

Reduction with NaBH₄ at −10°C.

-

Workup via extraction with ethyl acetate and HCl/NaHCO₃ washes.

Nucleophilic Substitution and Reduction

Sequential Acylation and Substitution

A three-step synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenylcarbamate provides a template for multi-step routes. The process involves:

-

Acylation : Protecting the amine with Boc anhydride.

-

Nucleophilic substitution : Replacing fluorine with dimethylaminoethyl groups.

-

Reduction : Converting nitro to amine functionalities.

Applied to the target molecule, this approach could involve:

-

Acylation of 5-amino-4,4-dimethylpentanol with di-tert-butyl dicarbonate.

-

Substitution of a leaving group (e.g., mesylate) with a protected amine.

-

Deprotection under acidic conditions.

Optimization Insights

The referenced method achieved an 81% total yield over three steps. Key optimizations included:

-

Catalyst selection : Palladium on carbon (Pd/C) for hydrogenation steps.

-

Solvent systems : Ethanol for reduction, dichloromethane for extractions.

-

Temperature gradients : Room temperature for substitutions, elevated temperatures for acylations.

Hydrogenation and Acid Treatment

Catalytic Hydrogenation with Pd/C

A synthesis of tert-butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate employed Pd/C-mediated hydrogenation to deprotect benzyl groups. For the target compound, this method could be adapted as follows:

-

Protection : Introduce a benzyl group to the amine.

-

Hydrogenation : Stir with Pd/C in ethanol under H₂ to remove benzyl.

-

Acid treatment : Add oxalic acid to precipitate the product.

This approach avoids harsh reducing agents, favoring milder conditions suitable for acid-labile substrates.

Alternative Methods and Optimization

Borane Complexes and Cyanoborohydrides

Sodium cyanoborohydride (NaBH₃CN) offers advantages in reductive aminations by operating at neutral pH. A 61% yield was achieved for a carbazole derivative using NaBH₃CN in ethanol at 60°C. For this compound, this method could enhance selectivity, particularly if steric hindrance from the 4,4-dimethyl group impedes reactivity.

Solvent and Catalyst Screening

Comparative data from multiple syntheses highlight methanol and ethanol as optimal solvents, with yields dropping in non-polar media. Catalytic acetic acid (0.05 eq.) accelerates imine formation without requiring stoichiometric acid.

Data Tables: Reaction Conditions and Yields

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation.

Medicine: Potential therapeutic applications in medicinal chemistry due to its ability to form stable carbamate derivatives.

Industry: Utilized in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate involves its role as a protecting group for amines. The tert-butyloxycarbonyl (Boc) group is added to the amine, forming a stable carbamate. This protects the amine from unwanted reactions during synthesis. The Boc group can be removed with strong acid, such as trifluoroacetic acid (TFA), through a mechanism involving protonation of the carbonyl oxygen and subsequent cleavage of the tert-butyl group .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Bromopentyl analog (CAS 83948-54-3) replaces the amino group with bromine, making it a candidate for nucleophilic substitution reactions, whereas the target compound’s amino group enables electrophilic coupling .

- Oxazole-containing analog (CAS 3403-45-0) introduces a heterocyclic moiety, which may confer metabolic stability or serve as a hydrogen-bond acceptor in drug design .

Physicochemical Properties

Key Observations :

- The target compound exhibits moderate lipophilicity (Log P ~2.5), balancing membrane permeability and aqueous solubility. Its TPSA (~52.3 Ų) suggests moderate polarity due to the Boc and amino groups.

- The fluoropyrimidine derivative has lower Log P (~1.8) and higher TPSA (~72.1 Ų), indicating increased hydrophilicity but reduced membrane permeability .

- The oxazole-containing analog shows high solubility (>10 mg/mL) due to its polar heterocycle, making it suitable for aqueous formulations .

Biological Activity

tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate is a carbamate derivative that has garnered interest for its potential biological activities and applications in medicinal chemistry. This compound is utilized in various research contexts, particularly in the development of targeted therapies and drug delivery systems. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group attached to a carbamate moiety, which enhances its stability and reactivity in biological systems.

The biological activity of this compound primarily stems from its ability to act as a protecting group for amines during chemical synthesis, facilitating the formation of stable derivatives. This property is particularly useful in the synthesis of complex biomolecules and drug candidates. The Boc (tert-butyloxycarbonyl) group can be removed under acidic conditions, allowing for the release of free amines that can engage in further biological interactions.

Applications in Drug Development

- Antibody-Drug Conjugates : The compound is incorporated into antibody-drug conjugates (ADCs), which target specific cancer cells while minimizing damage to healthy tissues. This targeted approach enhances therapeutic efficacy and reduces side effects.

- Proteolysis-Targeting Chimeras (PROTACs) : It is also used in PROTAC technology, which facilitates the degradation of specific proteins involved in disease processes, offering a novel strategy for treating various conditions.

Biological Activity Overview

The biological activities associated with this compound include:

In Vitro Studies

Research has demonstrated that compounds similar to this compound exhibit significant biological activities:

- Neuroprotective Effects :

- Antimicrobial Activity :

In Vivo Studies

In vivo models have been utilized to assess the therapeutic potential of related compounds:

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols under controlled conditions, starting with protection of the amine group using tert-butyl carbamate, followed by functionalization of the pentyl chain. Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Computational reaction path searches (e.g., quantum chemical calculations) can narrow optimal conditions, reducing trial-and-error approaches .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm backbone structure and substituent positions.

- HPLC-MS for purity assessment and detection of byproducts.

- FT-IR to verify carbamate and amine functional groups.

Cross-reference with PubChem-derived SMILES notations and InChI keys for validation .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Respirators for aerosolized particles, nitrile gloves, and chemical-resistant lab coats.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Storage : Stable at room temperature in airtight containers, away from strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can computational methods be integrated into the design of novel derivatives of this carbamate?

- Methodological Answer :

- Employ molecular docking to predict binding affinities with biological targets (e.g., enzymes, receptors).

- Use density functional theory (DFT) to model electronic properties and reactivity of derivatives.

- Implement machine learning to analyze structure-activity relationships (SAR) from analogous compounds .

Q. What strategies are recommended for elucidating the reaction mechanisms involving this compound under varying catalytic conditions?

- Methodological Answer :

- Isotopic labeling (e.g., ¹⁵N or ²H) to track reaction pathways.

- Kinetic studies with variable-temperature NMR to identify rate-determining steps.

- In situ spectroscopy (Raman, UV-Vis) to monitor intermediate formation .

Q. How should researchers approach discrepancies in biological activity data across different studies involving similar carbamate derivatives?

- Methodological Answer :

- Conduct meta-analysis to identify confounding variables (e.g., assay conditions, cell lines).

- Validate findings using orthogonal assays (e.g., SPR for binding vs. cell-based activity).

- Compare structural analogs (e.g., tert-butyl carbamates with halogen substituents) to isolate functional group contributions .

Q. What methodologies are suitable for predicting the pharmacokinetic properties of derivatives of this compound?

- Methodological Answer :

- In vitro assays : Microsomal stability tests for metabolic clearance.

- PAMPA (Parallel Artificial Membrane Permeability Assay) to estimate blood-brain barrier penetration.

- QSAR models trained on PubChem datasets to predict logP and bioavailability .

Q. How can researchers address the lack of published data on this specific carbamate by leveraging structural analogs?

- Methodological Answer :

- Use scaffold-hopping techniques to identify analogs with documented bioactivity (e.g., tert-butyl carbamates with pyridine or dioxolane rings).

- Apply comparative molecular field analysis (CoMFA) to extrapolate activity trends.

- Collaborate with open-data platforms to share preliminary findings and validate hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.